molecular formula C16H14N4O3 B15020026 1,3-dimethyl-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B15020026
M. Wt: 310.31 g/mol
InChI Key: YYDVCBZZSOGPFN-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of 3-nitrobenzaldehyde with 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, acid or base catalysts.

Major Products

The major products formed from these reactions include various substituted benzodiazoles and their derivatives, which can have enhanced biological activities or different physicochemical properties.

Scientific Research Applications

1,3-DIMETHYL-5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodiazole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
  • 1,3-DIMETHYL-5-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Uniqueness

The unique positioning of the nitro group in 1,3-DIMETHYL-5-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE allows for specific interactions with biological targets that may not be possible with other similar compounds. This can result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

1,3-dimethyl-5-[(3-nitrophenyl)methylideneamino]benzimidazol-2-one

InChI

InChI=1S/C16H14N4O3/c1-18-14-7-6-12(9-15(14)19(2)16(18)21)17-10-11-4-3-5-13(8-11)20(22)23/h3-10H,1-2H3

InChI Key

YYDVCBZZSOGPFN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-])N(C1=O)C

Origin of Product

United States

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